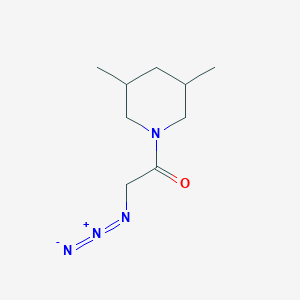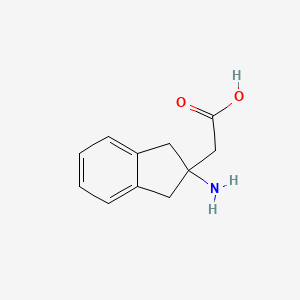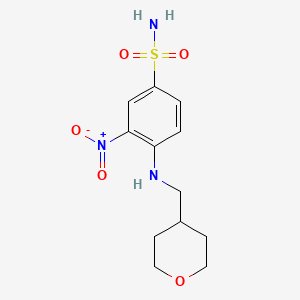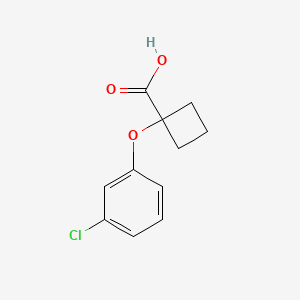
1-(Azidoacetyl)-3,5-dimethylpiperidine
Descripción general
Descripción
1-(Azidoacetyl)-3,5-dimethylpiperidine, also known as 1-(2-azidoacetylamino)-3,5-dimethylpiperidine, is an organosulfur compound with a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. It is a versatile reagent that can be used for a variety of chemical reactions, including the formation of carbon-carbon bonds and the synthesis of a variety of peptides and peptidomimetics. In addition, 1-(Azidoacetyl)-3,5-dimethylpiperidine is a useful tool for the study of enzyme-catalyzed reactions and the development of new drugs.
Aplicaciones Científicas De Investigación
Click Chemistry in Drug Development
Click chemistry: , particularly copper-free click chemistry, is a powerful tool in drug development. The azide group in “1-(Azidoacetyl)-3,5-dimethylpiperidine” can undergo strain-promoted azide–alkyne cycloaddition (SPAAC), enabling fast and specific chemical conjugation under aqueous conditions without toxic catalysts . This method is used for creating new drug molecules with high yield and specificity.
Bioconjugation for Targeted Therapy
The azide functionality of the compound is ideal for bioconjugation . It allows for the attachment of therapeutic agents to specific biological targets, such as antibodies or receptors. This targeted approach ensures that drugs are delivered directly to diseased cells, minimizing side effects and improving treatment efficacy .
Diagnostic Imaging
In diagnostic imaging , “1-(Azidoacetyl)-3,5-dimethylpiperidine” can be used to label biomolecules or drugs with imaging agents. The azide group reacts with probes containing alkyne groups, which can be detected using various imaging techniques, aiding in the diagnosis and monitoring of diseases .
Cell Surface Engineering
The compound can be employed in cell surface engineering to modify the exterior of cells. This is crucial for understanding cell interactions and functions. For instance, it can be used to introduce azide groups onto cell surfaces, which can then be targeted with specific molecules for cell tracking or therapy .
Tissue Engineering
In tissue engineering , “1-(Azidoacetyl)-3,5-dimethylpiperidine” facilitates the modification of materials to promote cell adhesion and growth. This is essential for creating scaffolds that support tissue regeneration and repair .
Synthetic Biology
Lastly, in synthetic biology , this compound can be used to create new biological parts or systems. The azide group allows for the precise modification of DNA, proteins, and other biomolecules, enabling the design of novel biological functions and pathways .
Propiedades
IUPAC Name |
2-azido-1-(3,5-dimethylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-7-3-8(2)6-13(5-7)9(14)4-11-12-10/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVDNAGBSVHJEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CN=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azidoacetyl)-3,5-dimethylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1398835.png)






